molecular formula C12H17ClIN3OSi B13676298 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13676298
M. Wt: 409.72 g/mol
InChI Key: AZTJYIWLYLUZIS-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound with a molecular formula of C12H17ClIN3OSi. This compound is notable for its unique structure, which includes both chloro and iodo substituents on a pyrrolo[2,3-b]pyrazine core, as well as a trimethylsilyl-ethoxymethyl group. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method involves the reaction of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under nitrogen atmosphere. The mixture is cooled to 0°C and stirred for a specific period before being allowed to reach room temperature. The product is then purified using silica-gel column chromatography .

Chemical Reactions Analysis

2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is not well-documented. its structure suggests that it can interact with various molecular targets through its chloro and iodo substituents, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The trimethylsilyl-ethoxymethyl group may also play a role in modulating the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C12H17ClIN3OSi

Molecular Weight

409.72 g/mol

IUPAC Name

2-[(2-chloro-7-iodopyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H17ClIN3OSi/c1-19(2,3)5-4-18-8-17-7-9(14)11-12(17)15-6-10(13)16-11/h6-7H,4-5,8H2,1-3H3

InChI Key

AZTJYIWLYLUZIS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Cl)I

Origin of Product

United States

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